6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 82924-85-4) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and a methyl group at position 1 of the isoquinoline scaffold. It is commercially available with 95% purity and is utilized in pharmaceutical research, though specific applications require further elucidation . Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.7 g/mol (calculated). The hydrochloride salt enhances solubility, a critical factor in drug formulation.
Properties
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZVVJCAXPAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinolines. For 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, this method involves cyclizing a β-phenylethylamine precursor with formaldehyde under acidic conditions. A representative protocol from patent literature involves:
- Starting Material : 3-Methoxyphenethylamine (1.0 equiv) reacts with formaldehyde (1.2 equiv) in hydrochloric acid (5% w/v) at 40°C for 28 hours.
- Cyclization : The reaction proceeds via iminium ion formation, followed by intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core.
- Methylation : Post-cyclization, the 1-methyl group is introduced using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous dichloromethane.
- Salt Formation : The free base is treated with concentrated HCl in ethanol to yield the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 83.4% | |
| Reaction Time | 28 hours | |
| Purity (HPLC) | >98% |
Bischler-Napieralski Reaction
This method involves dehydrative cyclization of N-acyl-β-phenylethylamines using phosphoryl chloride (POCl₃) or other Lewis acids:
- Acylation : 3-Methoxyphenethylamine is acylated with acetyl chloride to form N-acetyl-3-methoxyphenethylamine.
- Cyclization : The acylated intermediate undergoes cyclization with POCl₃ at 80°C, forming the dihydroisoquinoline intermediate.
- Reduction : The dihydroisoquinoline is reduced with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.
- Methylation and Salt Formation : Similar to the Pictet-Spengler route.
Optimization Insight : Excess POCl₃ (3.0 equiv) improves cyclization efficiency but requires careful quenching to avoid side reactions.
Modern Catalytic Methods
Reductive Amination with Triethylsilane
A protocol adapted from Thieme Connect employs reductive amination for N-alkylation:
- Intermediate Formation : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with paraformaldehyde (1.5 equiv) in dry dichloromethane.
- Reduction : Triethylsilane (2.5 equiv) and trifluoroacetic acid (13 equiv) are added to facilitate imine reduction at room temperature.
- Hydrochloride Formation : The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 41% (one-step) | |
| Reaction Time | 2.5 hours |
Palladium-Catalyzed Coupling
While primarily used for N-aryl derivatives, Suzuki-Miyaura coupling can be adapted for methyl group introduction:
- Borylation : A boronic ester derivative of 6-methoxy-1,2,3,4-tetrahydroisoquinoline is prepared.
- Cross-Coupling : Reaction with methyl iodide under Pd(PPh₃)₄ catalysis (10 mol%) in degassed 1,4-dioxane at 75°C.
- Workup : The crude product is purified via flash chromatography and converted to the hydrochloride salt.
Limitation : Lower yields (~30%) due to competing side reactions.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial protocols prioritize throughput and safety:
- Cyclization in Flow : A mixture of 3-methoxyphenethylamine and formaldehyde is pumped through a heated reactor (40°C) with a residence time of 2 hours.
- In-Line Methylation : Methyl chloride gas is introduced post-cyclization under pressurized conditions.
- Automated Salt Formation : The free base is mixed with HCl in a continuous crystallizer, yielding >99% purity.
Advantages :
- 50% reduction in reaction time compared to batch processes.
- Consistent product quality (RSD <1% by HPLC).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pictet-Spengler | 83.4% | >98% | High | Moderate |
| Bischler-Napieralski | 75% | 95% | Moderate | Low |
| Reductive Amination | 41% | 97% | Low | High |
| Continuous Flow | 90% | >99% | Very High | High |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Research indicates that it might serve as a candidate for drug formulation aimed at conditions such as depression and anxiety due to its interaction with neurotransmitter systems .
Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improvement in cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Neuropharmacology Studies
In neuropharmacology, this compound is utilized to examine its effects on neurotransmitter systems. It has been shown to influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
Data Table: Neurotransmitter Interaction
| Neurotransmitter | Effect of Compound |
|---|---|
| Dopamine | Modulation of receptor activity |
| Serotonin | Enhancement of signaling pathways |
Analytical Chemistry
This compound serves as a standard reference material in analytical methods. Its stability and well-defined chemical properties make it suitable for developing sensitive detection techniques for related compounds .
Application in Detection Techniques
The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify similar alkaloids in plant extracts, demonstrating its utility in analytical chemistry .
Natural Product Synthesis
This compound acts as an important intermediate in the synthesis of various bioactive molecules. Its structural properties facilitate the creation of new drugs with enhanced efficacy through synthetic pathways involving tetrahydroisoquinoline derivatives .
Synthesis Pathway Example
A synthetic route involving the cyclization of β-phenylethylamine derivatives has been documented, showcasing the compound's role as a precursor in producing complex alkaloids.
Behavioral Research
In behavioral studies, this compound is used to assess its impact on animal behavior. Research has indicated that it may have anxiolytic effects, making it a candidate for further investigation into its therapeutic potential for anxiety disorders .
Behavioral Study Findings
In controlled experiments with rodents, administration of this compound resulted in reduced anxiety-like behaviors measured through established protocols such as the elevated plus maze test .
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for brain function.
Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity.
Receptor Binding: The compound can bind to specific receptors in the brain, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Dimethoxy derivatives (e.g., 6,7-di-OCH₃) exhibit marked antitumor activity but with higher toxicity (e.g., compound 3a) . Fluorine substitution (7-F) improves metabolic stability, a feature leveraged in CNS drug design .
Physicochemical Properties :
- The 1-phenyl substituent in compound 3a increases molecular weight and melting point (251–254°C), suggesting crystalline stability .
- Carboxylic acid derivatives (e.g., ) introduce polarity, altering solubility and binding affinity .
Synthetic Accessibility :
- Methyl and methoxy groups are synthetically accessible via reductive amination and etherification, as seen in the synthesis of 7-benzyloxy-6-methoxy derivatives .
Biological Activity
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 82924-85-4) is a compound belonging to the tetrahydroisoquinoline class, which has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Biological Activities
This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry.
1. Neuropharmacological Effects
Research indicates that tetrahydroisoquinoline derivatives can affect neurotransmitter systems, particularly:
- Dopamine Receptors : Compounds in this class have shown potential in modulating dopamine receptors, which are crucial for various neurological functions and are implicated in disorders such as Parkinson's disease.
- Serotonin Receptors : Some studies suggest that derivatives can act as ligands for serotonin receptors (5-HTR), influencing mood and anxiety .
2. Anti-inflammatory Properties
This compound has demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory conditions .
3. Antioxidant Activity
The compound has been reported to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neural tissues .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Monoamine Oxidases (MAO) : This compound has been shown to inhibit both MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters like serotonin and dopamine .
- Interaction with TRPV Receptors : It has been identified as active at transient receptor potential vanilloid (TRPV) receptors, which play roles in pain sensation and neurogenic inflammation .
Research Findings and Case Studies
Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:
Q & A
Q. Optimization Strategies :
Basic Research Question
- 1H/13C NMR :
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals in the aromatic region .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 212.1 (free base) and chloride adducts .
Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry and substitution patterns .
How does the 1-methyl substitution influence biological activity compared to non-methylated analogs?
Advanced Research Question
The 1-methyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Comparative studies with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (lacking the methyl group) show:
Q. Experimental Design :
- Perform radioligand binding assays (e.g., [3H]-prazosin for α1-receptors) .
- Compare pharmacokinetic profiles in vitro (microsomal stability assays) .
How can contradictory data on biological activities of methoxy-substituted tetrahydroisoquinolines be resolved?
Advanced Research Question
Contradictions often arise from substituent positional isomers (e.g., 6- vs. 7-methoxy) or assay variability. Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions .
- Structural controls : Synthesize and test 6-methoxy and 7-methoxy derivatives side-by-side .
- Meta-analysis : Pool data from multiple studies, adjusting for variables like purity (>95%) and salt form (hydrochloride vs. free base) .
Case Study : 6-Methoxy derivatives show higher serotonin receptor inhibition than 7-methoxy analogs due to steric hindrance differences .
What factors influence the stability of this compound during storage?
Basic Research Question
Q. Stability Testing Protocol :
Accelerated degradation studies (40°C/75% RH for 6 months).
Monitor purity via HPLC and degradation products via LC-MS .
Which in vitro assays are suitable for evaluating neurotransmitter receptor affinity?
Advanced Research Question
- Radioligand binding :
- Functional assays :
- Calcium flux assays (FLIPR) for Gq-coupled receptors .
- cAMP accumulation for Gi/o-coupled targets .
Data Interpretation : Normalize results to reference compounds (e.g., clonidine for α2-receptors) and report IC50 values with 95% confidence intervals .
How to design SAR studies comparing 1-methyl vs. 1-benzyl derivatives?
Advanced Research Question
- Synthetic strategy : Replace methyl with benzyl via reductive amination using benzaldehyde .
- Biological testing : Compare receptor selectivity (e.g., benzyl groups may enhance opioid receptor binding) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict steric and electronic interactions .
Q. SAR Table :
| Derivative | α1-AR IC50 (nM) | 5-HT2A IC50 (nM) | LogP |
|---|---|---|---|
| 1-Methyl | 120 ± 15 | 450 ± 30 | 1.8 |
| 1-Benzyl | 85 ± 10 | 220 ± 25 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
